Cas no 887147-19-5 (4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine)

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic organic compound featuring a fused imidazo[4,5-c]pyridine core with chloro substituents at the 4 and 6 positions and a methyl group at the 1-position. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dichloro substitution enhances electrophilic properties, facilitating further functionalization, while the methyl group improves stability. The compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. High purity and consistent quality ensure reliable performance in research and industrial applications. Proper handling under controlled conditions is recommended due to its reactive nature.
4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine structure
887147-19-5 structure
Product Name:4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine
CAS No:887147-19-5
MF:C7H5Cl2N3
MW:202.040698766708
MDL:MFCD21603853
CID:1026448
Update Time:2025-11-02

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 4,6-dichloro-1-methyl-1H-Imidazo[4,5-c]pyridine
    • 4,6-dichloro-1-methylimidazo[4,5-c]pyridine
    • 1H-Imidazo[4,5-c]pyridine, 4,6-dichloro-1-methyl-
    • VCZOGUNYQWANJZ-UHFFFAOYSA-N
    • SB17902
    • FCH1601768
    • AX8216561
    • ST24023062
    • Z5273
    • 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine (ACI)
    • 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine
    • MDL: MFCD21603853
    • Inchi: 1S/C7H5Cl2N3/c1-12-3-10-6-4(12)2-5(8)11-7(6)9/h2-3H,1H3
    • InChI Key: VCZOGUNYQWANJZ-UHFFFAOYSA-N
    • SMILES: ClC1C=C2C(N=CN2C)=C(Cl)N=1

Computed Properties

  • Exact Mass: 200.98600
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 178
  • Topological Polar Surface Area: 30.7

Experimental Properties

  • PSA: 30.71000
  • LogP: 2.27510

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine Pricemore >>

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4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Ethanol ;  36 h, 105 °C
Reference
Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis
Madaiah, Malavalli; Prashanth, Maralekere K.; Revanasiddappa, Hosakere D.; Veeresh, Bantal, New Journal of Chemistry, 2016, 40(11), 9194-9204

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Phosphoric acid Solvents: Water ;  100 °C
Reference
Synthesis, initial SAR and biological evaluation of 1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-4-amine derived inhibitors of IκB kinase
Kempson, James; Guo, Junqing; Das, Jagabandhu; Moquin, Robert V.; Spergel, Steven H.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(10), 2646-2649

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine Raw materials

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine Preparation Products

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:887147-19-5)4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine
Order Number:A861547
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:30
Price ($):517.0
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Additional information on 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine: A Comprehensive Overview of Its Chemical Structure, Biological Activity, and Research Applications

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 887147-19-5) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of imidazo[4,5-c]pyridine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects. The 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine molecule is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the imidazo[4,5-c]pyridine ring, along with a methyl group at the 1-position, which contributes to its structural stability and reactivity.

The chemical structure of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine is composed of a fused five-membered imidazole ring and a six-membered pyridine ring, forming a rigid, planar system. This structural arrangement is critical for its biological activity, as it allows for optimal interactions with target proteins or receptors. The 4,6-Dichloro substituents introduce electron-withdrawing properties to the molecule, which may influence its binding affinity and selectivity toward specific biological targets. Additionally, the 1-methyl group at the nitrogen atom of the imidazole ring enhances the molecule's hydrophobicity, potentially improving its cell membrane permeability and bioavailability.

Recent studies have highlighted the potential of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine in the development of novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antitumor activity against a panel of human cancer cell lines, including breast, lung, and colon cancer cells. The 4,6-Dichloro substitution was found to significantly enhance the compound's ability to inhibit the proliferation of these cancer cells, likely through the modulation of key signaling pathways such as the PI3K/AKT and MAPK pathways. These findings suggest that 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine could serve as a promising lead compound for the design of targeted anticancer therapies.

Another area of interest is the 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine’s potential as an antimicrobial agent. A 2022 study in Antimicrobial Agents and Chemotherapy reported that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The 1-methyl group appears to play a crucial role in this activity, as it enhances the molecule's ability to disrupt bacterial cell membranes. Furthermore, the 4,6-Dichloro substitution may contribute to the compound's resistance to enzymatic degradation, thereby prolonging its antimicrobial effect. These properties make 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine a potential candidate for the development of new antibiotics, particularly in light of the growing global threat of antimicrobial resistance.

The synthesis of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine has been the focus of several research efforts aimed at optimizing its chemical properties and biological activity. A 2021 study published in Organic & Biomolecular Chemistry described a novel synthetic route involving the coupling of a chlorinated pyridine derivative with a substituted imidazole ring. This method allows for the efficient incorporation of the 4,6-Dichloro substituents while maintaining the structural integrity of the molecule. The 1-methyl group was introduced through a selective alkylation reaction, ensuring minimal side reactions and high yield. This synthetic strategy provides a scalable and cost-effective approach for the large-scale production of 4,6-Dichloyd-1-methyl-1H-imidazo[4,5-c]pyridine, which is essential for its potential application in drug discovery and development.

Recent advancements in computational chemistry have further expanded the understanding of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine’s molecular interactions. Molecular docking studies have revealed that this compound can bind to various protein targets, including kinases and transcription factors, through hydrogen bonding and hydrophobic interactions. For example, a 2023 computational study published in Journal of Computational Chemistry predicted that 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine could inhibit the activity of the EGFR (epidermal growth factor receptor), which is a key driver in the progression of several cancers. These findings underscore the importance of further experimental validation to confirm the compound's potential as a therapeutic agent.

In addition to its therapeutic applications, 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine is also being explored for its role in the development of drug delivery systems. The 1-methyl group may enable the compound to serve as a prodrug, which can be activated in vivo to release the active molecule at the target site. This approach could enhance the drug's efficacy while minimizing systemic side effects. A 2022 study in Advanced Drug Delivery Reviews discussed the potential of using 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine as a carrier molecule for targeted drug delivery, particularly in the treatment of solid tumors. The compound's ability to interact with specific receptors on cancer cells could facilitate the controlled release of therapeutic agents, improving treatment outcomes.

Despite its promising properties, the 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine molecule also presents challenges that need to be addressed. For instance, its potential toxicity and metabolic stability in vivo are areas of ongoing research. A 2023 study in Toxicological Sciences investigated the toxicological profile of this compound and found that it exhibits low acute toxicity in animal models, suggesting a favorable safety profile. However, long-term studies are necessary to fully assess its safety for human use. Additionally, the metabolic stability of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine in the liver and other organs is being studied to ensure that it remains active in the body for an adequate duration to exert its therapeutic effects.

In conclusion, 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 887147-19-5) is a multifunctional compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activities, position it as a promising candidate for the development of novel therapeutic agents. Ongoing studies in synthetic chemistry, computational modeling, and toxicology are expected to further elucidate the mechanisms of action and optimize the properties of this compound for clinical applications. As research in this area continues to advance, 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine may play a pivotal role in the next generation of drugs designed to combat complex diseases such as cancer and infectious diseases.

4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine represents a significant advancement in the field of medicinal chemistry, offering new possibilities for the treatment of various diseases. Its structural versatility and biological activity make it a valuable tool for researchers seeking to develop innovative therapeutic strategies. As the scientific community continues to explore the potential of this compound, it is likely that further discoveries will emerge, contributing to the advancement of drug discovery and the improvement of patient care.

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(CAS:887147-19-5)4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine
A861547
Purity:99%
Quantity:5g
Price ($):517.0
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